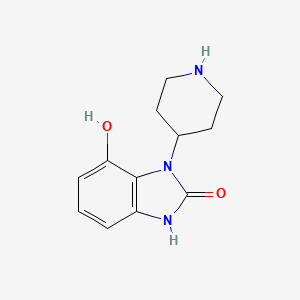
5-Nitroisoquinolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitroisoquinolin-6-ol is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. This compound is notable for its nitro group at the 5-position and a hydroxyl group at the 6-position, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroisoquinolin-6-ol typically involves the nitration of isoquinolin-6-ol. This can be achieved through various nitration reactions using nitric acid and sulfuric acid as nitrating agents. The reaction conditions often require controlled temperatures to ensure selective nitration at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Nitroisoquinolin-6-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 5-nitroisoquinolin-6-one.
Reduction: Formation of 5-aminoisoquinolin-6-ol.
Substitution: Formation of halogenated derivatives such as 5-nitro-6-chloroisoquinolin-6-ol.
Wissenschaftliche Forschungsanwendungen
5-Nitroisoquinolin-6-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Nitroisoquinolin-6-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: Lacks the nitro and hydroxyl groups, making it less reactive in certain chemical reactions.
5-Nitroisoquinoline: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.
6-Hydroxyisoquinoline: Lacks the nitro group, resulting in different chemical and biological properties.
Uniqueness: 5-Nitroisoquinolin-6-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H6N2O3 |
|---|---|
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
5-nitroisoquinolin-6-ol |
InChI |
InChI=1S/C9H6N2O3/c12-8-2-1-6-5-10-4-3-7(6)9(8)11(13)14/h1-5,12H |
InChI-Schlüssel |
ZQVUOVYLTRVHDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride](/img/structure/B13467311.png)
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid](/img/structure/B13467316.png)
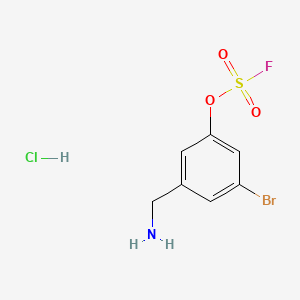
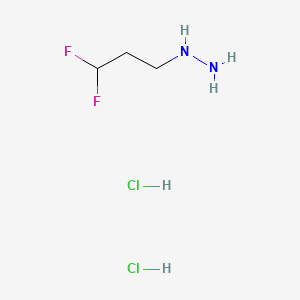
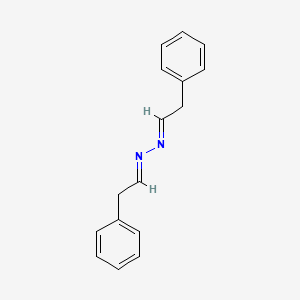
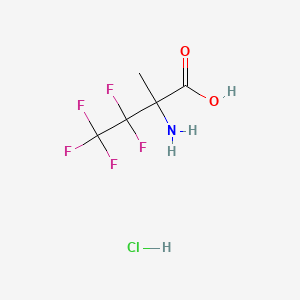
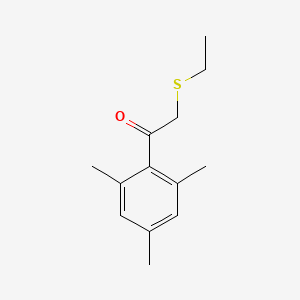
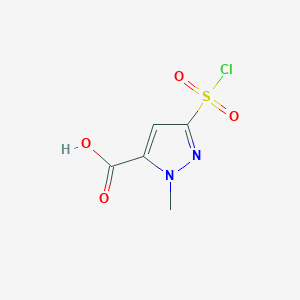
![Tert-butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13467372.png)
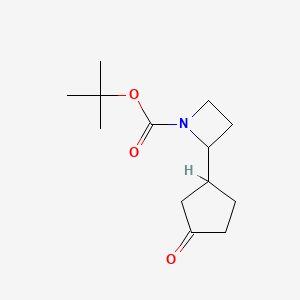

![Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate, trifluoroacetic acid](/img/structure/B13467384.png)
![[2-(4-Ethoxyphenyl)ethyl]boronic acid](/img/structure/B13467385.png)
